molecular formula C15H20N2 B13058641 1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile

1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile

Cat. No.: B13058641
M. Wt: 228.33 g/mol
InChI Key: OQHIIYLCDXGVEW-UHFFFAOYSA-N
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Description

1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile is an organic compound with a complex structure that includes a quinoline core

Preparation Methods

The synthesis of 1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the isopropyl and dimethyl groups. The final step involves the addition of the carbonitrile group under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of tetrahydroquinoline derivatives.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other functional groups using appropriate nucleophiles.

Scientific Research Applications

1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but its structure suggests it could interact with various biomolecules.

Comparison with Similar Compounds

Similar compounds to 1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile include:

    1-Isopropyl-4,7-dimethyl-1,2,3,4,5,6-hexahydronaphthalene: This compound has a similar core structure but lacks the carbonitrile group.

    (1S,4S)-4-Isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol: This compound has a similar isopropyl and dimethyl substitution but differs in the core structure and functional groups.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbonitrile group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

4,4-dimethyl-1-propan-2-yl-2,3-dihydroquinoline-6-carbonitrile

InChI

InChI=1S/C15H20N2/c1-11(2)17-8-7-15(3,4)13-9-12(10-16)5-6-14(13)17/h5-6,9,11H,7-8H2,1-4H3

InChI Key

OQHIIYLCDXGVEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(C2=C1C=CC(=C2)C#N)(C)C

Origin of Product

United States

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